1-(Methylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol
Description
1-(Methylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol is a secondary alcohol with a methylamino group at position 1 and a 4-methylpiperidinyl substituent at position 2. Its structure features a propan-2-ol backbone, which is common in bioactive molecules targeting receptors or enzymes. The 4-methylpiperidine moiety enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
Properties
IUPAC Name |
1-(methylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9-3-5-12(6-4-9)8-10(13)7-11-2/h9-11,13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVNCVPNGDRJKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(CNC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol typically involves the reaction of 4-methylpiperidine with an appropriate alkylating agent. One common method includes the alkylation of 4-methylpiperidine with 1-chloro-3-methylamino-2-propanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Methylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that compounds similar to 1-(Methylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol exhibit significant antidepressant properties. These compounds act on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. A study demonstrated that modifications of piperidine structures could enhance their efficacy as antidepressants by improving binding affinity to serotonin receptors .
1.2 Analgesic Properties
The compound has been investigated for its analgesic effects. Analgesics derived from piperidine structures have shown promise in managing pain through various mechanisms, including modulation of pain signaling pathways and interaction with opioid receptors. This potential was highlighted in preclinical studies where derivatives demonstrated reduced pain responses in animal models .
Pharmacology
2.1 Neuropharmacological Effects
The neuropharmacological profile of this compound suggests it may be beneficial in treating neurological disorders. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system targets, making it a candidate for further research in conditions such as anxiety and schizophrenia .
2.2 Antimicrobial Properties
Recent studies have pointed towards the antimicrobial efficacy of piperidine derivatives against various pathogens. The compound's structural features contribute to its ability to disrupt bacterial cell membranes, thereby exhibiting bactericidal activity. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
Industrial Applications
3.1 Synthesis of Fine Chemicals
In industrial chemistry, this compound serves as an intermediate in synthesizing fine chemicals and pharmaceuticals. Its functional groups allow for diverse chemical reactions, making it a versatile building block in organic synthesis .
3.2 Polymer Science
The compound's properties lend themselves to applications in polymer science, particularly in creating novel materials with enhanced mechanical and thermal stability. Research into polymer composites incorporating piperidine derivatives has shown improved performance characteristics, suggesting potential applications in automotive and aerospace industries .
Case Studies
Mechanism of Action
The mechanism of action of 1-(Methylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-Based Derivatives
Key Observations :
- The 4-methylpiperidine group in the target compound likely enhances membrane permeability compared to unsubstituted piperidine analogs.
- CHJ02029’s bulky aryloxy substituents () improve target specificity but reduce synthetic yield (80–90%) compared to simpler derivatives.
Aryloxy and Heterocyclic Derivatives
Key Observations :
- Aryloxy substituents (e.g., naphthyloxy in ) improve receptor binding but may increase metabolic instability.
- The 99% yield of the 4-methoxyphenyl analog () suggests efficient synthetic routes for para-substituted aryl derivatives.
Heterocyclic Amine Derivatives
Physicochemical and Pharmacokinetic Comparison
Biological Activity
1-(Methylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol, also known as (R)-1-amino-3-(4-methylpiperidin-1-yl)propan-2-ol , is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C₉H₂₀N₂O
- Molecular Weight : 172.27 g/mol
- IUPAC Name : 1-amino-3-(4-methylpiperidin-1-yl)propan-2-ol
- PubChem CID : 16788328
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. It acts as a serotonin receptor agonist , which is significant in modulating mood and anxiety disorders.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound exhibits agonistic activity at serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation.
- Dopamine Pathway Interaction : It may influence dopamine levels, contributing to its potential effects on cognitive functions and mood stabilization.
Biological Activity and Pharmacological Effects
Research indicates that this compound demonstrates a range of biological activities:
| Activity Type | Description |
|---|---|
| Antidepressant | Exhibits potential antidepressant-like effects through serotonin modulation. |
| Anxiolytic | Reduces anxiety in preclinical models by enhancing serotonergic transmission. |
| Cognitive Enhancer | May improve cognitive functions by modulating dopamine and serotonin levels. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antidepressant Effects :
- Anxiolytic Properties :
- Cognitive Enhancement :
Q & A
Q. How do solvent effects influence its reactivity in nucleophilic substitution reactions?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states. Protic solvents (e.g., ethanol) may reduce yields due to hydrogen bonding with the nucleophile .
Q. Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
